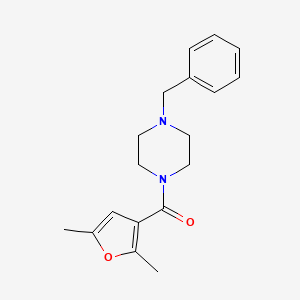
1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine
Descripción general
Descripción
1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine (BDP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine is not fully understood, but it is believed to interact with various receptors in the brain, including serotonin and dopamine receptors. It has also been found to modulate the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and physiological effects:
1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine has been shown to have various biochemical and physiological effects, including the regulation of neurotransmitter release and the inhibition of cell proliferation. It has also been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments is its unique chemical structure, which allows for the study of its specific properties and interactions with other molecules. However, one of the limitations is the limited availability of 1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine and the difficulty in synthesizing it in large quantities.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine and its potential therapeutic applications. Future studies could focus on the development of new synthesis methods for 1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine and the exploration of its interactions with other molecules and receptors. Additionally, 1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine could be studied in combination with other compounds to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and psychiatry. Studies have shown that 1-benzyl-4-(2,5-dimethyl-3-furoyl)piperazine has anticancer properties and can induce apoptosis in cancer cells. It has also been found to have anxiolytic and antidepressant effects and can be used as a potential treatment for anxiety and depression.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-12-17(15(2)22-14)18(21)20-10-8-19(9-11-20)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTDDVFTKPYHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B4433382.png)


![methyl 5-benzyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433417.png)
![methyl 4-methyl-3-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B4433422.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4433433.png)
![methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4433441.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4433450.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4433493.png)

